H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-OH.CH3CO2H
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Overview
Description
Leucine Enkephalin Acetate Salt is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is a normal component of central and peripheral tissues and is distributed in the brains of many animals, including humans. This compound functions as an endogenous opioid neurotransmitter/neuromodulator and is localized in brain parallels and δ receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine Enkephalin Acetate Salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of Leucine Enkephalin Acetate Salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Leucine Enkephalin Acetate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Leucine Enkephalin Acetate Salt has a wide range of scientific research applications:
Mechanism of Action
Leucine Enkephalin Acetate Salt exerts its effects by acting as an agonist at both μ- and δ-opioid receptor sites. It plays a role in pain regulation and might also function as a neurotransmitter agent at morphine-sensitive synapses. The compound is associated with the regulation of lacrimal fluid and protein secretion in camel lacrimal nerve . It is degraded during metabolism by several enzymes, including aminopeptidase-N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase-3 (DPP3), carboxypeptidase-A6 (CPA-6), and angiotensin-converting enzyme (ACE), collectively referred to as enkephalinases .
Comparison with Similar Compounds
Similar Compounds
Methionine Enkephalin: Another form of enkephalin with the amino acid sequence Tyr-Gly-Gly-Phe-Met.
[D-Ala2]-Leucine Enkephalin: A synthetic analog with enhanced stability and resistance to enzymatic degradation.
Uniqueness
Leucine Enkephalin Acetate Salt is unique due to its specific amino acid sequence and its role as an endogenous opioid neurotransmitter. Its ability to act on both μ- and δ-opioid receptors distinguishes it from other opioid peptides that may have more selective receptor affinities .
Properties
Molecular Formula |
C30H41N5O9 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4) |
InChI Key |
BAPJLGTVLSUVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
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